Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (E)-

Description

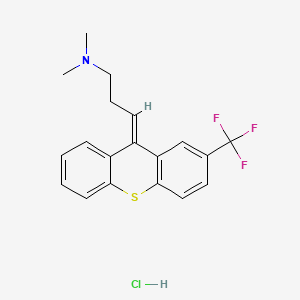

Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (E)- (CAS 37028-28-7) is a thioxanthene derivative with the molecular formula C₁₉H₁₉ClF₃NS and a molecular weight of 385.870 g/mol . Structurally, it features a thioxanthene core substituted with a trifluoromethyl (-CF₃) group at position 2 and a 3-(dimethylamino)propylidene side chain at position 9 in the (E)-configuration. The hydrochloride salt enhances its solubility, making it suitable for pharmaceutical applications .

This compound is closely related to antipsychotic drugs like flupenthixol and chlorprothixene, which share the thioxanthene backbone but differ in substituents and stereochemistry .

Properties

CAS No. |

37028-28-7 |

|---|---|

Molecular Formula |

C19H19ClF3NS |

Molecular Weight |

385.9 g/mol |

IUPAC Name |

(3E)-N,N-dimethyl-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propan-1-amine;hydrochloride |

InChI |

InChI=1S/C19H18F3NS.ClH/c1-23(2)11-5-7-14-15-6-3-4-8-17(15)24-18-10-9-13(12-16(14)18)19(20,21)22;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7+; |

InChI Key |

KAKFVUQHGXFCIM-FJUODKGNSA-N |

Isomeric SMILES |

CN(C)CC/C=C/1\C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propan-1-amine hydrochloride typically involves multiple steps:

Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is reacted with a sulfur-containing reagent under acidic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Attachment of the Dimethylamino Propyl Side Chain: This step involves the reaction of the intermediate compound with N,N-dimethylpropan-1-amine under basic conditions to form the final product.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydrothioxanthene derivative.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group or the dimethylamino propyl side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothioxanthene derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N,N-dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propan-1-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.

Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Biological Studies: It is used as a probe in biological studies to understand its interaction with various biomolecules and cellular pathways.

Mechanism of Action

The mechanism of action of (E)-N,N-dimethyl-3-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances its binding affinity and selectivity, while the dimethylamino propyl side chain influences its pharmacokinetic properties. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Thioxanthene Derivatives

Table 1: Structural and Pharmacological Comparison

Structural Differences and Implications

Trifluoromethyl (-CF₃) vs. Chlorine (-Cl) :

- The target compound’s -CF₃ group at C2 increases electron-withdrawing effects and metabolic stability compared to chlorprothixene’s -Cl substituent. This may enhance receptor binding affinity and duration of action .

- In contrast, chlorprothixene’s -Cl group is associated with higher sedation but lower potency than fluorinated analogs .

Stereochemistry (E vs. Z) :

- The (E)-configuration of the target compound’s side chain may influence dopamine receptor binding. For example, α-flupenthixol (Z-isomer) exhibits 10-fold higher D2 receptor affinity than its (E)-isomer .

Side Chain Variations: Metixene lacks the dimethylaminopropylidene chain, instead featuring a piperidine-linked methyl group, which correlates with its antispasmodic (vs. antipsychotic) activity .

Pharmacological and Clinical Comparisons

- Antipsychotic Efficacy: Flupenthixol’s α-isomer is equipotent to fluphenazine (a phenothiazine) in blocking dopamine D2 receptors, while the β-isomer is nearly inactive . The target compound’s (E)-configuration and -CF₃ group may position it between these extremes, though clinical data are lacking.

Metabolic Stability :

- The -CF₃ group in the target compound may resist oxidative metabolism, prolonging half-life compared to chlorprothixene, which is metabolized via sulfoxidation .

Biological Activity

Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (E)-, commonly known as thiothixene hydrochloride, is a member of the thioxanthene class of antipsychotic medications. This compound exhibits significant biological activity primarily through its neuroleptic properties, making it useful in the treatment of schizophrenia and other psychotic disorders. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H19ClF3NS

- Molecular Weight : 385.87 g/mol

- CAS Number : 37028-28-7

- InChI Key : KAKFVUQHGXFCIM-FJUODKGNSA-N

The structure features a thioxanthene nucleus with a dimethylamino propylidene side chain and a trifluoromethyl group at the 1-position. This configuration influences its pharmacological profile and interaction with biological systems.

Thiothixene primarily functions as a dopamine receptor antagonist. It exhibits high affinity for D2 dopamine receptors, which are implicated in the regulation of mood and behavior. The antagonism of these receptors is essential for its antipsychotic effects, similar to other antipsychotic agents like phenothiazines but with distinct properties that may affect efficacy and side effects.

Pharmacological Effects

- Neuroleptic Activity : Thiothixene is effective in managing symptoms of schizophrenia by reducing dopaminergic overactivity in certain brain regions.

- Antimicrobial Properties : Recent studies have indicated potential antimicrobial activity against various pathogens, suggesting a broader pharmacological profile beyond antipsychotic effects .

- Cytotoxicity Studies : Research has shown that thiothixene derivatives can modulate P-glycoprotein expression and activity in human cells, indicating potential implications for drug resistance mechanisms .

Antimicrobial Activity

A study conducted on thioxanthone derivatives highlighted their antimicrobial efficacy. Specifically, thiothixene was noted to exhibit significant antibacterial properties with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL against Gram-positive bacteria .

Cytotoxicity and Drug Interaction

In vitro studies assessed the cytotoxicity of thiothixene in human cell lines. The results demonstrated that at non-cytotoxic concentrations (up to 20 µM), thiothixene could inhibit P-glycoprotein activity, which is crucial for drug transport across cell membranes . This inhibition could enhance the effectiveness of co-administered drugs by preventing their efflux from cells.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H19ClF3NS |

| Molecular Weight | 385.87 g/mol |

| CAS Number | 37028-28-7 |

| D2 Receptor Affinity | High |

| MIC against Gram-positive bacteria | 5 - 50 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.